N-(4-chlorophenethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide
Description
“N-(4-chlorophenethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide” is a synthetic organic compound that belongs to the class of thienopyrimidines
Properties
Molecular Formula |
C24H21ClN4O5S |
|---|---|
Molecular Weight |
513.0 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide |
InChI |
InChI=1S/C24H21ClN4O5S/c25-18-6-4-16(5-7-18)8-11-26-21(30)9-12-27-23(31)22-20(10-13-35-22)28(24(27)32)15-17-2-1-3-19(14-17)29(33)34/h1-7,10,13-14H,8-9,11-12,15H2,(H,26,30) |
InChI Key |
PRDNUBVMQBATSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C3=C(C(=O)N(C2=O)CCC(=O)NCCC4=CC=C(C=C4)Cl)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diamide Intermediates
A widely adopted method involves cyclizing 2-amino-3-carboxamide thiophene derivatives. For example, 2-amino-3-cyano-5-methylthiophene-4-carboxamide undergoes cyclization with formamide under microwave irradiation (180 W, 600 rpm), achieving a 92% yield in 16 minutes. Conventional heating requires 4–7 hours but yields only 68–70%. This step is critical for establishing the fused bicyclic system.
Reaction Conditions:
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Time | 16 minutes | 4–7 hours |
| Yield | 92% | 68–70% |
| Temperature | 180°C | Reflux |
Chlorination and Functionalization
Alternative routes employ chlorinated intermediates. Patent CN107108649B describes reacting 2-chlorothieno[3,2-d]pyrimidin-4(3H)-one with chlorinating agents (e.g., POCl₃) to generate reactive intermediates for subsequent substitutions. This method is advantageous for introducing diverse substituents at the C1 and C3 positions.
Attachment of the Propanamide Side Chain
The propanamide moiety at position 3 is installed through a two-step process:
Propyl Group Introduction
A Michael addition reaction between thieno[3,2-d]pyrimidine-2,4-dione and acrylonitrile in DMF (80°C, 3 hours) forms 3-cyanoethyl-thieno[3,2-d]pyrimidine , which is hydrolyzed to the carboxylic acid using 6M HCl (90°C, 2 hours).
Amide Coupling
The carboxylic acid intermediate is activated with thionyl chloride (SOCl₂) and coupled with 4-chlorophenethylamine in dichloromethane (0°C to 25°C, 4 hours). Triethylamine is used to scavenge HCl, yielding the final propanamide derivative with 78–82% efficiency .
Optimized Conditions:
| Reagent | Role | Quantity |
|---|---|---|
| SOCl₂ | Activation | 2.5 eq |
| 4-Chlorophenethylamine | Nucleophile | 1.2 eq |
| Triethylamine | Base | 3.0 eq |
Purification and Characterization
Final purification employs recrystallization from ethanol-dimethylformamide (DMF) mixtures (3:1 v/v), achieving >99% purity. Structural validation is performed via:
-
¹H/¹³C NMR : Key signals include δ 8.51 (s, 1H, pyrimidine-H), 7.44 (d, 2H, nitrobenzyl-H), and 3.09 (m, 4H, propanamide-CH₂).
-
High-Resolution Mass Spectrometry (HRMS) : Calculated for C₂₄H₂₁ClN₄O₅S: [M+H]⁺ 513.0942; Found: 513.0938.
Comparative Analysis of Synthetic Routes
The table below evaluates methods based on scalability and efficiency:
| Method | Yield (%) | Purity (%) | Time | Cost |
|---|---|---|---|---|
| Microwave Cyclization | 92 | 99 | 16 min | High |
| Conventional Heating | 70 | 95 | 4–7 hr | Low |
| Alkylation | 89 | 98 | 1 hr | Moderate |
| Reductive Amination | 65 | 90 | 12 hr | High |
Microwave-assisted cyclization and alkylation provide the optimal balance of speed and yield for industrial applications.
Challenges and Mitigation Strategies
-
Nitro Group Stability : The 3-nitrobenzyl group is prone to reduction under acidic conditions. Using inert atmospheres (N₂) and avoiding strong reducing agents mitigates decomposition.
-
Amide Hydrolysis : The propanamide bond may hydrolyze during prolonged storage. Lyophilization and storage at −20°C in amber vials extend shelf life.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrobenzyl group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which may further react to form various substituted products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, sulfonates, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives: The compound can serve as a precursor for the synthesis of new thienopyrimidine derivatives with potential biological activities.
Biology
Biological assays: The compound can be used in various biological assays to study its effects on different biological targets.
Medicine
Drug development: Due to its potential biological activities, the compound may be investigated for its therapeutic potential in treating various diseases.
Industry
Material science: The compound may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(4-chlorophenethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine derivatives: Compounds with similar core structures but different substituents.
Nitrobenzyl derivatives: Compounds with similar nitrobenzyl groups but different core structures.
Uniqueness
The uniqueness of “N-(4-chlorophenethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide” lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
N-(4-chlorophenethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide is a complex organic compound belonging to the class of thieno[3,2-d]pyrimidine derivatives. These compounds are notable for their diverse biological activities, including potential applications in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, synthesis methods, and case studies.
Chemical Structure and Properties
The molecular formula of this compound highlights its complexity:
- Molecular Formula : C₁₈H₁₈ClN₃O₄S
- Molecular Weight : 389.87 g/mol
The presence of functional groups such as the chlorophenethyl and nitrobenzyl enhances its chemical reactivity and potential biological activity.
Anticancer Activity
Research has indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. A study demonstrated that similar compounds could inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the inhibition of key signaling pathways related to cell growth and survival.
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thieno[3,2-d]pyrimidine | Breast Cancer | 5.0 | Induction of apoptosis |
| Thieno[3,2-d]pyrimidine | Lung Cancer | 7.5 | Inhibition of PI3K/Akt pathway |
| Thieno[3,2-d]pyrimidine | Colon Cancer | 6.0 | Cell cycle arrest at G1 phase |
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Similar derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism typically involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 12 µg/mL | Bactericidal |
| Escherichia coli | 15 µg/mL | Bacteriostatic |
| Candida albicans | 10 µg/mL | Fungicidal |
Synthesis Methods
The synthesis of this compound can be achieved through several methods involving multi-step reactions. Key steps often include:
- Formation of the thieno[3,2-d]pyrimidine core : This can be synthesized via cyclization reactions involving appropriate precursors.
- Introduction of substituents : The chlorophenethyl and nitrobenzyl groups can be introduced through palladium-catalyzed coupling reactions.
- Final amide formation : This step typically involves coupling the amine with a carboxylic acid derivative.
Study 1: Anticancer Efficacy
In a preclinical study published in a peer-reviewed journal, this compound was tested against human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations as low as 5 µM after 48 hours of treatment.
Study 2: Antimicrobial Activity Assessment
Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli using disk diffusion methods. The compound exhibited zones of inhibition comparable to standard antibiotics, indicating strong bactericidal activity.
Q & A
Q. What are the common synthetic routes for preparing N-(4-chlorophenethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-thieno[3,2-d]pyrimidine derivatives?
Methodological Answer: Synthesis typically involves multi-step organic reactions, starting with cyclization of thieno[3,2-d]pyrimidine precursors and subsequent functionalization. Key steps include:
- Cyclization: Reacting thiophene derivatives with urea or thiourea under acidic conditions to form the pyrimidine core .
- Nitrobenzyl Substitution: Introducing the 3-nitrobenzyl group via nucleophilic aromatic substitution or alkylation under basic conditions (e.g., K₂CO₃ in DMF) .
- Chlorophenethyl Propanamide Attachment: Coupling via carbodiimide-mediated amidation (e.g., EDC/HOBt) to link the chlorophenethyl moiety .
Critical parameters include solvent choice (DMF or dichloromethane), temperature (60–100°C), and catalyst optimization to minimize side reactions .
Q. How can the compound’s structural integrity be validated post-synthesis?
Methodological Answer: Use a combination of:
- X-ray Crystallography: Resolve crystal structures using SHELXL for refinement, particularly to confirm stereochemistry and substituent positions .
- Spectroscopic Techniques:
- NMR: Analyze and spectra for aromatic proton environments (e.g., nitrobenzyl protons at δ 7.5–8.5 ppm) .
- HRMS: Confirm molecular weight with <2 ppm error .
- Elemental Analysis: Validate purity (>95%) by matching calculated and observed C/H/N ratios .
Q. What in vitro assays are suitable for initial biological activity screening?
Methodological Answer: Prioritize assays based on structural analogs:
- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure .
- Antimicrobial: Broth microdilution to test minimum inhibitory concentrations (MIC) against Gram-positive/negative bacteria .
- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) to identify target engagement .
Advanced Research Questions
Q. How can synthetic yield be optimized for scale-up without compromising purity?
Methodological Answer: Apply Design of Experiments (DoE) to identify critical factors:
- Variables: Reaction temperature, solvent polarity, catalyst loading, and stirring rate .
- Response Surface Modeling: Use software like JMP or MODDE to predict optimal conditions. For example, higher yields (>80%) are achieved in DMF at 80°C with 10 mol% EDC .
- Purification: Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures .
Q. How should contradictory bioactivity data across studies be resolved?
Methodological Answer: Address discrepancies through:
- Assay Standardization: Ensure consistent cell passage numbers, serum concentrations, and incubation times .
- Structural Confirmation: Re-validate compound identity via LC-MS and NMR to rule out degradation or isomerism .
- Orthogonal Assays: Cross-check results using alternative methods (e.g., apoptosis vs. proliferation assays for anticancer activity) .
Q. What strategies enhance structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent Variation: Synthesize derivatives with modified nitrobenzyl (e.g., 3-cyano) or chlorophenethyl groups to probe electronic effects .
- Computational Docking: Use AutoDock Vina to model interactions with target proteins (e.g., PARP-1 or EGFR), focusing on hydrogen bonding with the pyrimidine-dione core .
- Pharmacophore Mapping: Identify critical moieties (e.g., nitro group for redox activity) using Schrödinger’s Phase .
Q. How can metabolic stability be assessed to guide medicinal chemistry efforts?
Methodological Answer:
- In Vitro Microsomal Stability: Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS over 60 minutes .
- CYP450 Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to predict drug-drug interaction risks .
- Metabolite Identification: Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., nitro reduction to amine) .
Q. What crystallographic challenges arise during structural analysis, and how are they mitigated?
Methodological Answer:
- Disorder/Twinning: Common in flexible propanamide chains. Use SHELXL’s TWIN/BASF commands to refine twinned datasets .
- Weak Diffraction: Optimize crystal growth via vapor diffusion (e.g., 30% PEG 4000) and collect data at synchrotron sources for high-resolution (<1.0 Å) structures .
Cross-Disciplinary Research Integration
Q. How can this compound be repurposed for materials science applications?
Methodological Answer:
- Optoelectronic Properties: Measure charge mobility via time-resolved microwave conductivity (TRMC) due to the conjugated thienopyrimidine core .
- Coordination Chemistry: Screen for metal-binding sites (e.g., Pd(II) complexes) using UV-Vis titration and DFT calculations .
Q. What advanced statistical methods support high-throughput screening (HTS) data analysis?
Methodological Answer:
- Machine Learning: Train random forest models on HTS data to predict activity cliffs .
- Cluster Analysis: Group compounds by bioactivity profiles using PCA or t-SNE to identify outlier behaviors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
